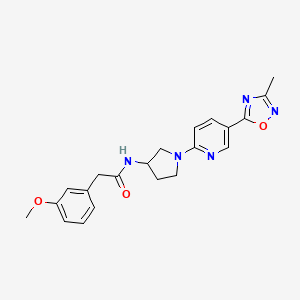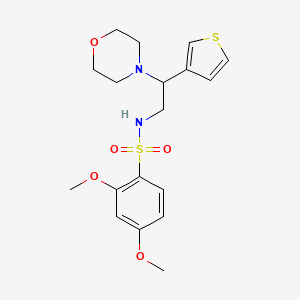
2-(4-(2-hydroxypropyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-hydroxypropyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as PIPAC, and it is a small molecule inhibitor that targets the protein kinase activity of the oncogenic fusion protein ETV1.
Wissenschaftliche Forschungsanwendungen
Synthesis and Microbial Studies
Research involving similar compounds to "2-(4-(2-hydroxypropyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride" includes the synthesis of new pyridine derivatives with potential antibacterial and antifungal activities. Patel and Agravat (2007) synthesized compounds by condensing acid chlorides with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine to yield amide derivatives, which were screened for their antimicrobial properties (Patel & Agravat, 2007).
Clinical Candidate for Disease Treatment
Shibuya et al. (2018) discovered a compound structurally related to "2-(4-(2-hydroxypropyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride," named K-604, as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1. This compound showed high selectivity and improved aqueous solubility, suggesting its utility in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Effects on Memory Ability
Li Ming-zhu (2008) synthesized a compound related to "2-(4-(2-hydroxypropyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride" and studied its effects on memory ability in mice. This research indicates the potential of such compounds in enhancing cognitive functions (Li Ming-zhu, 2008).
Alzheimer's Disease Treatment
Umar et al. (2019) described the synthesis of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as a new class of compounds with potent acetylcholinesterase inhibitory activity and the ability to inhibit amyloid β aggregation, highlighting their potential in Alzheimer's disease treatment (Umar et al., 2019).
Antimicrobial and Anticancer Activities
Research on compounds with structural similarities to "2-(4-(2-hydroxypropyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride" also includes the synthesis of new pyrimidinone and oxazinone derivatives with antimicrobial properties. Hossan et al. (2012) synthesized a series of such compounds, demonstrating their potential as antibacterial and antifungal agents (Hossan et al., 2012).
Eigenschaften
IUPAC Name |
2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-pyridin-3-ylacetamide;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2.3ClH/c1-12(19)10-17-5-7-18(8-6-17)11-14(20)16-13-3-2-4-15-9-13;;;/h2-4,9,12,19H,5-8,10-11H2,1H3,(H,16,20);3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRJARMRHZECDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CC(=O)NC2=CN=CC=C2)O.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-hydroxypropyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-6-[1-(3,3-dimethyl-2-oxobutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2889124.png)
![3-(3-methoxyphenyl)-7-[4-(2-thienylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2889125.png)











![N-cyclopentyl-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2889145.png)